molecular formula C21H20FN3O4 B12187033 2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide

Cat. No.: B12187033
M. Wt: 397.4 g/mol
InChI Key: QLKVHSDCQICCME-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a prop-2-en-1-yloxyphenyl group, and an oxadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.

    Synthesis of the prop-2-en-1-yloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with allyl bromide in the presence of a base to form the prop-2-en-1-yloxyphenyl intermediate.

    Formation of the oxadiazolyl intermediate: This step involves the cyclization of an appropriate hydrazide with a nitrile to form the 1,2,5-oxadiazole ring.

    Coupling of intermediates: The final step involves the coupling of the fluorophenoxy, prop-2-en-1-yloxyphenyl, and oxadiazolyl intermediates under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy and prop-2-en-1-yloxyphenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve the use of appropriate solvents (e.g., dichloromethane, ethanol) and temperatures (e.g., room temperature to reflux).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield reduced derivatives with fewer functional groups.

Scientific Research Applications

2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.

    Biology: The compound is used in biological studies to investigate its effects on various biological systems and pathways.

    Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}butanamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluorophenoxy group, prop-2-en-1-yloxyphenyl group, and oxadiazolyl group makes this compound particularly versatile and valuable in various fields of research.

Properties

Molecular Formula

C21H20FN3O4

Molecular Weight

397.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide

InChI

InChI=1S/C21H20FN3O4/c1-3-13-27-15-11-9-14(10-12-15)19-20(25-29-24-19)23-21(26)17(4-2)28-18-8-6-5-7-16(18)22/h3,5-12,17H,1,4,13H2,2H3,(H,23,25,26)

InChI Key

QLKVHSDCQICCME-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C)OC3=CC=CC=C3F

Origin of Product

United States

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